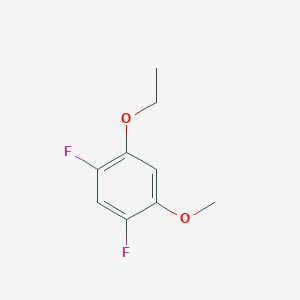
1-Ethoxy-2,4-difluoro-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy, difluoro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,4-difluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 1-ethoxy-2,4-difluorobenzene with methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-2,4-difluoro-5-bromomethoxybenzene .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,4-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds such as:
1,2-Difluoro-4-methoxybenzene: This compound lacks the ethoxy group, which can affect its reactivity and applications.
1-Ethoxy-3,4-difluoro-2-methoxybenzene:
The unique combination of ethoxy, difluoro, and methoxy groups in this compound contributes to its distinct chemical properties and makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
1-ethoxy-2,4-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XPOLELLAELRSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















